Cas no 26388-52-3 (N-(Trifluoroacetyl)daunorubicin)
26388-52-3 structure
Product Name:N-(Trifluoroacetyl)daunorubicin
CAS-Nr.:26388-52-3
MF:C29H28F3NO11
MW:623.527939796448
CID:914479
PubChem ID:161522
Update Time:2025-05-19
N-(Trifluoroacetyl)daunorubicin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- trifluoroacetyldaunomycin
- N-(Trifluoroacetyl)daunorubicin
- N-(Trifluoroacetyl)d
- N-(TRIFLUOROACETYL)DAUNORUBICIN,RED SOLID
- N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
- (1s,3s)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-
- 3'-N-trifluoroacetyldaunorubicin
- A-l-lyxo-hexopyranoside
- N-(Trifluoroacetyl)daunomycin
- DTXSID50949278
- N-(Trifluoroacetyl)daunomycin; (8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-?-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione;
- N-trifluoroacetyldaunorubicin
- 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
- 5,12-Naphthacenedione, 8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (8S-cis)-
- CHEMBL383543
- 26388-52-3
- N-(Trifluoroacetyl)daunomycin; (8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(2,2,2-trifluoroacetyl)amino]-a-L-lyxo-hexopyranosyl]oxy]-5,12-naphthacenedione;
-
- Inchi: 1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1
- InChI-Schlüssel: VOASREXNXKOKBP-HWJSKKJZSA-N
- Lächelt: FC(C(N[C@@H]1[C@@H]([C@H](C)O[C@H](C1)O[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)OC)=O)O)O)=O)(F)F
Berechnete Eigenschaften
- Genaue Masse: 623.16100
- Monoisotopenmasse: 623.16144520g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 189Ų
Experimentelle Eigenschaften
- Schmelzpunkt: >173°C (dec.)
- PSA: 192.41000
- LogP: 2.58900
N-(Trifluoroacetyl)daunorubicin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | T786985-1mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 1mg |
$ 115.00 | 2023-09-05 | ||
| TRC | T786985-2mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 2mg |
$ 167.00 | 2023-09-05 | ||
| TRC | T786985-2.5mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 2.5mg |
$ 184.00 | 2023-09-05 | ||
| TRC | T786985-5mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 5mg |
$345.00 | 2023-05-17 | ||
| TRC | T786985-10mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 10mg |
$661.00 | 2023-05-17 | ||
| TRC | T786985-25mg |
N-(Trifluoroacetyl)daunorubicin |
26388-52-3 | 25mg |
$1453.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475667-2.5 mg |
N-(Trifluoroacetyl)daunorubicin, |
26388-52-3 | 2.5 mg |
¥2,294.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475667-2.5mg |
N-(Trifluoroacetyl)daunorubicin, |
26388-52-3 | 2.5mg |
¥2294.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63122-5mg |
trifluoroacetyldaunomycin |
26388-52-3 | 95% | 5mg |
$330.00 | 2024-04-20 | |
| A2B Chem LLC | AF63122-25mg |
trifluoroacetyldaunomycin |
26388-52-3 | 95% | 25mg |
$1108.00 | 2024-04-20 |
N-(Trifluoroacetyl)daunorubicin Verwandte Literatur
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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